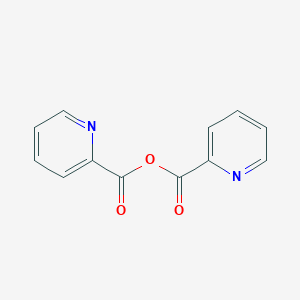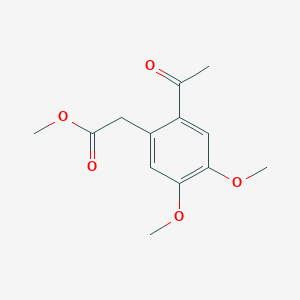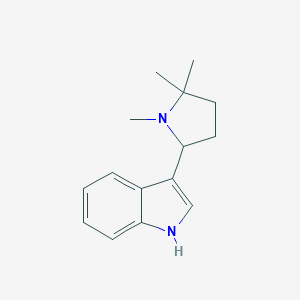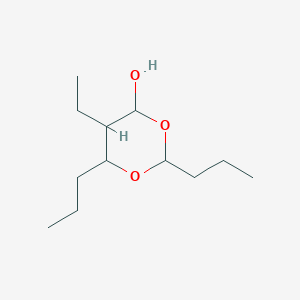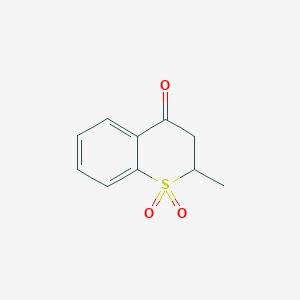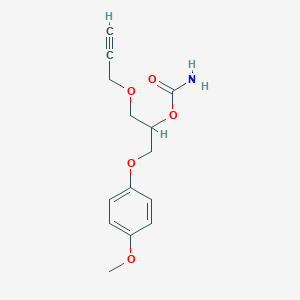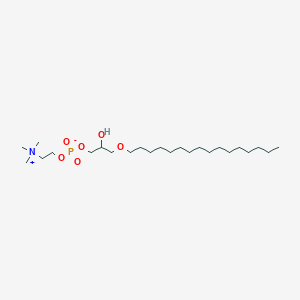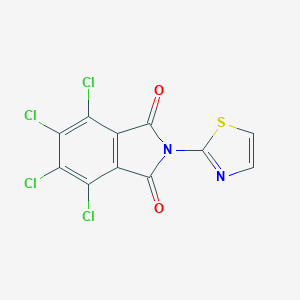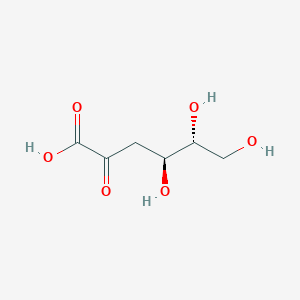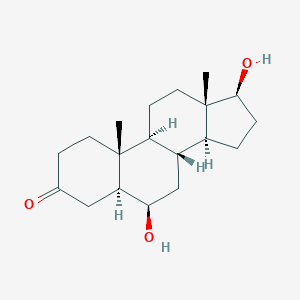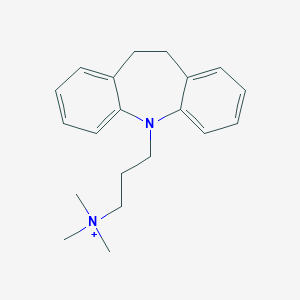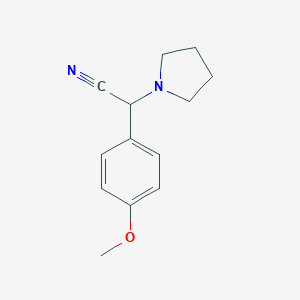
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents. TFP has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is not well understood. However, it is believed that 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone acts as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These compounds play a crucial role in inflammation, and their inhibition can lead to anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Additionally, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been shown to have antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone in lab experiments is its versatility. 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone can be used in the synthesis of a wide range of pharmaceutical compounds, making it a valuable building block in medicinal chemistry. However, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is also highly reactive and can be difficult to handle in the lab. It is also toxic and can cause skin irritation and respiratory problems if not handled properly.
Orientations Futures
There are several future directions for research involving 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone. One potential direction is the development of new pharmaceutical compounds using 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone as a building block. Another potential direction is the investigation of the mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone and its potential use in the treatment of inflammatory and viral diseases. Additionally, further research is needed to determine the safety and toxicity of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone and its potential environmental impact.
In conclusion, 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is a versatile chemical compound that has been widely used in scientific research. Its use in the synthesis of pharmaceutical compounds and its potential anti-inflammatory and antiviral effects make it a valuable tool in medicinal chemistry and pharmacology. However, further research is needed to fully understand its mechanism of action and potential environmental impact.
Méthodes De Synthèse
The synthesis of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone involves the reaction of 2,2,2-trifluoroacetophenone with 5-methyl-1H-pyrrole-2-carboxylic acid in the presence of a catalyst. This reaction results in the formation of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, which can be purified through distillation or chromatography.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has been used in various scientific research applications. One of the most significant applications of 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is in the synthesis of pharmaceutical compounds. 2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is a versatile building block that can be used in the synthesis of a wide range of pharmaceutical compounds, including anti-inflammatory agents, analgesics, and antiviral agents.
Propriétés
Numéro CAS |
18087-63-3 |
|---|---|
Nom du produit |
2,2,2-Trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone |
Formule moléculaire |
C7H6F3NO |
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-3-5(11-4)6(12)7(8,9)10/h2-3,11H,1H3 |
Clé InChI |
ILQVJZHEUYGABZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)C(=O)C(F)(F)F |
SMILES canonique |
CC1=CC=C(N1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-(5-methyl-1H-pyrrol-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




